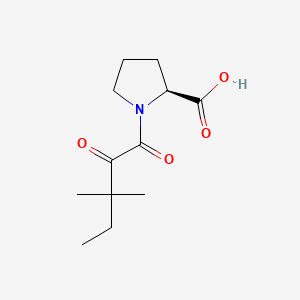

(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid

概要

説明

GPI-1485は、神経免疫フィリンリガンドのクラスに属する低分子化合物です。これらのリガンドは、正常で健康な神経に影響を与えることなく、損傷した神経を修復および再生する能力で知られています。 GPI-1485は、パーキンソン病や前立腺切除術中の神経損傷後の勃起不全などの治療における潜在的な治療用途について調査されてきました .

準備方法

GPI-1485の合成は、コア構造の調製から始まり、官能基の修飾が続く、いくつかのステップを伴います。合成経路には、一般的に次のステップが含まれます。

コア構造の形成: GPI-1485のコア構造は、ピロリジン環の形成を含む一連の反応によって合成されます。

官能基の修飾: 次に、コア構造は、目的の化学的特性を実現するために、さまざまな官能基を導入することによって修飾されます。

精製と特性評価: 最終生成物は、カラムクロマトグラフィーなどの技術を使用して精製され、核磁気共鳴(NMR)や質量分析(MS)などの分光法を使用して特性評価されます。

GPI-1485の工業生産方法には、最終生成物の純度と一貫性を確保しながら、ラボ規模の合成プロセスをスケールアップすることが含まれます。 これには、一般的に反応条件の最適化、高品質の試薬の使用、および厳格な品質管理対策の実施が含まれます .

化学反応の分析

GPI-1485は、次のようなさまざまな化学反応を起こします。

酸化: GPI-1485は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができ、酸化誘導体の形成につながります。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、GPI-1485の還元形になります。

置換: GPI-1485は、官能基が他の基に置き換えられる置換反応を起こす可能性があります。これらの反応の一般的な試薬には、ハロゲンと求核剤が含まれます。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化またはケトン誘導体を生じることがありますが、還元はアルコールまたはアミンを生成する可能性があります .

4. 科学研究への応用

化学: GPI-1485は、神経免疫フィリンリガンドの特性と反応を研究するためのモデル化合物として使用されます。

生物学: 生物学的研究では、GPI-1485は神経修復と再生のメカニズムを調査するために使用されます。

医学: GPI-1485は、パーキンソン病などの神経変性疾患や、神経損傷後の勃起不全などの症状の治療に有望な結果を示しています。

科学的研究の応用

Potential Treatment for Neurodegenerative Diseases

GPI-1485 is primarily studied for its neuroprotective properties, particularly in the context of Parkinson's disease (PD). PD is characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to motor dysfunctions such as tremors and rigidity. The compound's neurotrophic effects indicate its potential to promote neuronal survival and regeneration in affected areas of the brain.

Experimental Procedures:

- Preclinical Studies: Animal models are administered GPI-1485 via oral or injectable routes. Researchers assess motor functions, neuronal survival rates, and dopamine levels.

- Clinical Trials: Patients with early-stage PD receive GPI-1485 alongside standard treatments. Outcomes are measured using scales like the Unified Parkinson’s Disease Rating Scale.

Antioxidant Activity

Preliminary studies suggest that (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid may exhibit antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress. This activity is crucial for maintaining cellular health and preventing neurodegeneration.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial effects, indicating that this compound may also possess these properties. This opens avenues for its application in developing new antimicrobial agents.

Enzyme Inhibition

The unique structural features of this compound might allow it to inhibit specific enzymes involved in metabolic pathways. Such inhibition could be beneficial in drug development for various diseases where enzyme activity is dysregulated.

作用機序

GPI-1485は、免疫フィリンタンパク質のサブクラスであるFK-506結合タンパク質に結合することで作用を発揮します。これらのタンパク質は、免疫抑制薬の作用を仲介し、さまざまな細胞プロセスに関与しています。これらのタンパク質へのGPI-1485の結合は、神経栄養活性促進につながり、損傷した神経の修復と再生をもたらします。 関与する分子標的と経路には、GPI-1485の神経保護作用に重要な役割を果たすペプチジルプロリルシス-トランスイソメラーゼFKBP1Aが含まれます .

6. 類似の化合物との比較

GPI-1485は、免疫抑制効果がない強力な神経栄養活性によって、神経免疫フィリンリガンドの中でもユニークです。類似の化合物には次のものがあります。

FK-506(タクロリムス): 神経栄養特性を持つ免疫抑制薬ですが、顕著な免疫抑制効果があります。

ラパマイシン: 神経栄養活性を持つ別の免疫抑制薬ですが、免疫抑制にも関連しています。

GPI-1046: 類似の神経栄養特性を持つ関連する神経免疫フィリンリガンドですが、化学構造が異なります。

類似化合物との比較

GPI-1485 is unique among neuroimmunophilin ligands due to its potent neurotrophic activity without immunosuppressive effects. Similar compounds include:

FK-506 (Tacrolimus): An immunosuppressant drug with neurotrophic properties but significant immunosuppressive effects.

Rapamycin: Another immunosuppressant with neurotrophic activity, but also associated with immunosuppression.

GPI-1046: A related neuroimmunophilin ligand with similar neurotrophic properties but different chemical structure.

GPI-1485 stands out due to its ability to promote nerve repair and regeneration without compromising the immune system .

生物活性

(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid, also known as GPI-1485, is a chiral compound with significant potential in medicinal chemistry, particularly in the treatment of neurodegenerative diseases like Parkinson's disease (PD). This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₂H₁₉NO₄

- Molecular Weight : 241.287 g/mol

- CAS Number : 186268-78-0

- Melting Point : 84–87 °C

The compound's structure includes a pyrrolidine backbone and a carboxylic acid functional group, which suggests interactions with various biological macromolecules. Its unique dimethyl-substituted ketone moiety contributes to its biological activity.

Neuroprotective Effects

GPI-1485 has been primarily investigated for its neurotrophic properties, making it a candidate for neuroprotection in PD. Preclinical studies indicate that it may enhance neuronal survival and improve motor function in animal models of PD by promoting dopamine levels and protecting dopaminergic neurons from degeneration.

Antioxidant Activity

Preliminary studies suggest that this compound exhibits antioxidant properties , potentially scavenging free radicals and reducing oxidative stress in cells. This mechanism could be crucial in mitigating cellular damage associated with neurodegenerative diseases.

Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for drug development targeting metabolic disorders. The structural characteristics allow for interactions that can modulate enzyme activity.

Case Studies and Experimental Data

Several studies have evaluated the efficacy of GPI-1485 through both in vitro and in vivo models:

-

Preclinical Studies :

- Animal models treated with GPI-1485 showed improved motor function and increased neuronal survival rates compared to control groups.

- The compound was administered via oral or injection methods, with outcomes measured using standardized scales like the Unified Parkinson’s Disease Rating Scale.

-

Clinical Trials :

- Early-stage clinical trials have begun to assess the safety and efficacy of GPI-1485 in human subjects alongside standard PD treatments. Initial results indicate promising outcomes regarding motor function improvement and quality of life enhancements.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Pyrrolidine Carboxylic Acid | Pyrrolidine ring with carboxylic acid | Antioxidant | Lacks ketone functionality |

| 3-Aminopyrrolidine | Amino group substitution | Antimicrobial | Contains an amino group instead of a ketone |

| 4-Hydroxyproline | Hydroxylated proline derivative | Collagen synthesis enhancer | Hydroxyl group changes reactivity |

This table highlights the unique aspects of this compound, particularly its specific ketone and carboxylic functionalities that may confer distinct biological activities not found in others.

特性

IUPAC Name |

(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-4-12(2,3)9(14)10(15)13-7-5-6-8(13)11(16)17/h8H,4-7H2,1-3H3,(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPALECPEUVCTL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

GPI 1485 belongs to a class of small molecule compounds called neuroimmunophilin ligands which are a family of binding proteins that are highly conserved in nature and mediate the actions of immunosuppressant drugs. The FK-506-binding protein (FKBP) subclass of immunophilin bind FK-506 and rapamycin and are of particular interest due to their potent neurotrophic activity. | |

| Record name | GPI-1485 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

186268-78-0 | |

| Record name | GPI-1485 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186268780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GPI-1485 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GPI-1485 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0709BVY57W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of GPI-1485?

A1: GPI-1485 functions as a neuroimmunophilin ligand, specifically targeting FK-506-binding proteins. [] Although its exact downstream effects are not fully elucidated in the provided research, this interaction suggests a potential role in modulating immune responses and potentially influencing neuronal survival and function.

Q2: Was GPI-1485 successful in clinical trials for Parkinson's Disease?

A2: The provided research papers don't offer conclusive evidence regarding the efficacy of GPI-1485 in treating Parkinson's Disease. A randomized, double-blind, calibrated futility clinical trial was conducted, but the results were inconclusive. [] While the primary outcome measure did not meet the predefined futility criteria, further analysis using different control data raised questions about the initial criteria and highlighted the need for more stringent thresholds in future trials. []

Q3: How was Iometopane used in conjunction with GPI-1485 research?

A3: Iometopane, a dopamine imaging agent, was employed in a Phase II clinical trial involving GPI-1485 for Parkinson's Disease. [] Researchers utilized Iometopane imaging to assess the effectiveness of GPI-1485 at baseline, one year, and two years into the trial, comparing results between patients receiving GPI-1485 and those receiving a placebo. [] This imaging technique provided an objective measure of dopamine nerve cell degeneration, a hallmark of Parkinson's Disease, allowing researchers to track potential disease modification by GPI-1485.

Q4: Were there any significant findings regarding the timing of symptomatic treatment in early Parkinson's Disease patients enrolled in the GPI-1485 trials?

A4: Interestingly, analysis of two double-blind trials involving GPI-1485 revealed that higher baseline impairment and disability, as measured by specific sections of the Unified Parkinson Disease Rating Scale (UPDRS) and the Modified Rankin Scale scores, correlated with a faster need to initiate symptomatic treatment for Parkinson's Disease. [] This finding suggests that these assessment tools might help identify patients who could benefit from earlier intervention, potentially improving their quality of life.

Q5: What were the limitations of the research regarding GPI-1485's efficacy in treating Parkinson's Disease?

A5: Several factors limited definitive conclusions about GPI-1485's efficacy. Firstly, the pre-determined definition of "futility" in the clinical trial was questioned after further data analysis. [] Secondly, Guilford Pharmaceuticals, the company developing GPI-1485, halted further development due to challenges in securing a suitable manufacturer for clinical and commercial supply. [] This decision, based on external factors, curtailed further investigation into the compound's potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。